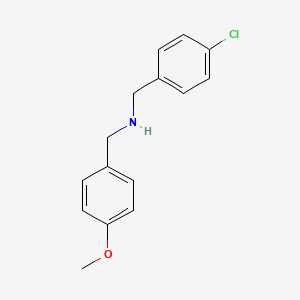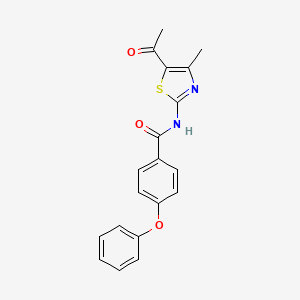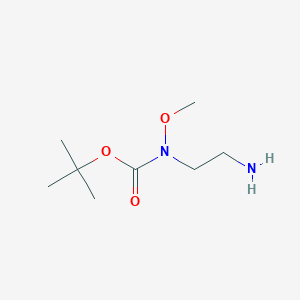
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate: is a chemical compound with the molecular formula C8H18N2O2. It is a derivative of ethylenediamine, where one of the amine groups is protected by a tert-butyl carbamate group. This compound is often used in organic synthesis as a building block for more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate typically involves the reaction of ethylenediamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product separation ensures consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate can undergo nucleophilic substitution reactions where the methoxy group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding carbamates or reduced to yield amines.
Hydrolysis: In the presence of acids or bases, this compound can hydrolyze to form ethylenediamine and tert-butyl alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution: Various substituted carbamates.
Oxidation: Oxidized carbamates.
Reduction: Amines.
Hydrolysis: Ethylenediamine and tert-butyl alcohol.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is used as a protecting group for amines in organic synthesis. It allows for selective reactions on other functional groups without interference from the protected amine.
Biology: In biological research, this compound is used to modify peptides and proteins, enhancing their stability and solubility. It is also employed in the synthesis of biologically active molecules.
Medicine: this compound is used in the development of pharmaceuticals, particularly in the synthesis of drugs that require selective protection of amine groups during their synthesis.
Industry: In the industrial sector, this compound is used in the production of polymers and resins, where it acts as a cross-linking agent to improve material properties.
Mecanismo De Acción
The mechanism of action of tert-butyl N-(2-aminoethyl)-N-methoxycarbamate involves its ability to protect amine groups from unwanted reactions. The tert-butyl carbamate group is stable under a variety of conditions but can be selectively removed under acidic conditions, revealing the free amine for further reactions. This selective protection and deprotection mechanism is crucial in multi-step organic syntheses.
Comparación Con Compuestos Similares
tert-Butyl N-(2-mercaptoethyl)carbamate: Similar in structure but contains a thiol group instead of an amine.
N-Boc-ethylenediamine: Another derivative of ethylenediamine with a tert-butyl carbamate protecting group.
tert-Butyl N-(2-aminoethyl)-N-methylcarbamate: Contains a methyl group instead of a methoxy group.
Uniqueness: tert-Butyl N-(2-aminoethyl)-N-methoxycarbamate is unique due to its methoxy group, which provides different reactivity and solubility properties compared to its analogs. This makes it particularly useful in specific synthetic applications where these properties are advantageous.
Propiedades
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-methoxycarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O3/c1-8(2,3)13-7(11)10(12-4)6-5-9/h5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQVRDVMDRPZJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCN)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1780612-95-4 |
Source


|
| Record name | tert-butyl N-(2-aminoethyl)-N-methoxycarbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
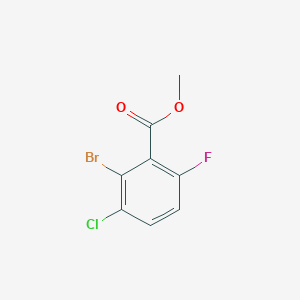
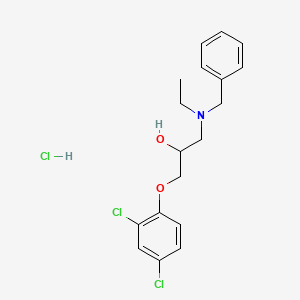
![2,6-difluoro-N-(3-{3-methylimidazo[2,1-b][1,3]thiazol-6-yl}phenyl)benzamide](/img/structure/B2722029.png)
![1-Benzyl-decahydropyrido[4,3-e][1,4]oxazepin-2-one hydrochloride](/img/structure/B2722032.png)
![2-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2722035.png)
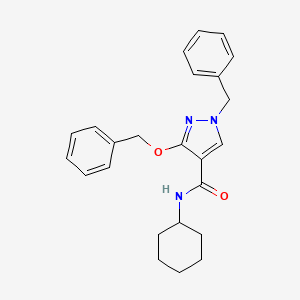
![7-Chloro-1-(4-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2722039.png)
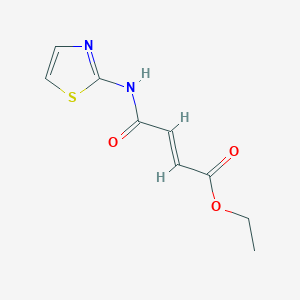
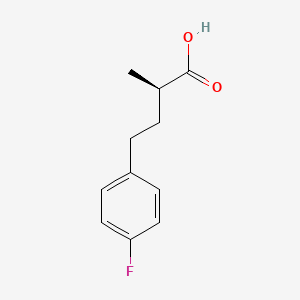
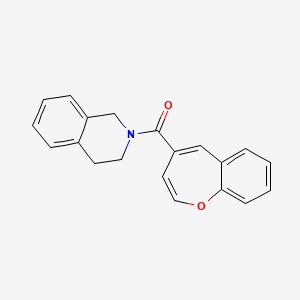
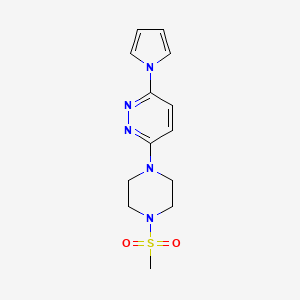
![6-[2-(2,3-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2722047.png)
